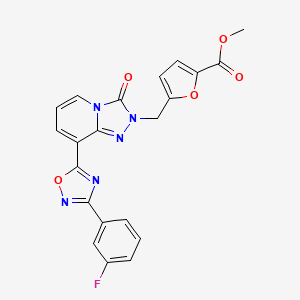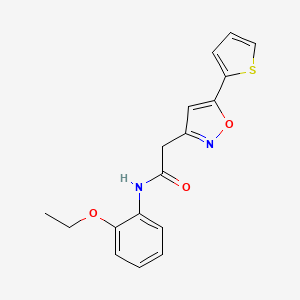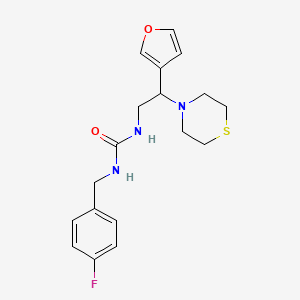
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves complex organic reactions. For instance, the preparation of similar sulfonamide compounds has been achieved through various methods, including biocatalysis using microorganisms like Actinoplanes missouriensis to produce mammalian metabolites of related compounds for structural characterization (Zmijewski et al., 2006). Additionally, the dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides have been utilized as reagents for synthesizing furanones, demonstrating the versatility of sulfonamide-based reagents in organic synthesis (Tanaka et al., 1984).
Molecular Structure Analysis
Molecular structure analysis is pivotal for understanding the behavior and reactivity of a compound. Studies involving quantum chemical analysis, such as those conducted on bicalutamide, a compound with structural similarities, help in understanding the electronic structure, molecular orbitals, and steric energy, which are critical for predicting the compound's chemical behavior (Otuokere & Amaku, 2015).
Chemical Reactions and Properties
The chemical reactions and properties of this compound and related compounds are diverse. For example, the Lossen rearrangement has been applied to synthesize hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, showcasing the compound's versatility in organic synthesis (Thalluri et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are essential for their practical application. Crystallographic studies provide insights into the arrangement of molecules in the solid state and the intermolecular forces that stabilize these structures, as seen in studies of related compounds (Sharma et al., 2016).
Wissenschaftliche Forschungsanwendungen
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to the metabolism of drugs, such as biaryl-bis-sulfonamide compounds, to produce mammalian metabolites using microbial systems. This approach supports the full structure characterization of metabolites, which is essential for understanding drug behavior in biological systems. For example, LY451395 , a potent and selective potentiator of AMPA receptors, was metabolized by Actinoplanes missouriensis to produce several mammalian metabolites. These metabolites were structurally characterized, providing insights into the drug's metabolic pathways and facilitating the monitoring and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).
Carbonic Anhydrase Inhibition
Sulfonamide compounds, including those with thiophene moieties, have been investigated for their carbonic anhydrase inhibitory activity. These inhibitors play a crucial role in various therapeutic applications, including the treatment of glaucoma, epilepsy, and altitude sickness. New sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold demonstrated potent inhibitory activity against carbonic anhydrase isozymes, indicating their potential for developing new therapeutic agents with improved water solubility and pharmacokinetic profiles (Casini et al., 2002).
Corrosion Inhibition
Thiophene derivatives have also been studied for their application in corrosion inhibition, which is crucial for protecting metals in acidic environments. Schiff base compounds containing thiophene units have shown significant efficiency in inhibiting the corrosion of mild steel in acidic solutions. The adsorption of these compounds on metal surfaces, following Langmuir's isotherm, suggests their potential use in industrial applications to extend the lifespan of metal structures and components (Daoud et al., 2014).
Antimicrobial and Antiarrhythmic Activities
Research into thiophene and sulfonamide derivatives has extended into exploring their antimicrobial and antiarrhythmic properties. These compounds have been synthesized and tested for their biological activities, revealing potential as new therapeutic agents against various bacterial infections and arrhythmias. Their effectiveness in these areas highlights the importance of structural modifications to enhance biological activity and selectivity for specific targets (Gomez-Monterrey et al., 2011; Lis et al., 1987).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S3/c1-28(24,25)16-9-6-15(7-10-16)8-11-19(22)21-14-20(23,17-4-2-12-26-17)18-5-3-13-27-18/h2-7,9-10,12-13,23H,8,11,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSGDZDJTXRIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2492029.png)


![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2492039.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2492040.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide](/img/structure/B2492042.png)
![2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492043.png)
![Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate](/img/structure/B2492045.png)


![Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-](/img/structure/B2492049.png)


